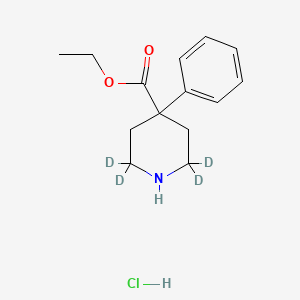

Normeperidine-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Normeperidine-d4 Hydrochloride is an isotopically labeled compound used primarily as an analytical reference material. It is a deuterated form of normeperidine, which is a metabolite of meperidine, an opioid analgesic. The compound is often utilized in mass spectrometry for the quantification of normeperidine due to its stable isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Normeperidine-d4 Hydrochloride involves the incorporation of deuterium atoms into the normeperidine molecule. The process typically starts with the precursor meperidine, which undergoes N-demethylation to form normeperidine. The deuterium atoms are introduced through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced under controlled conditions to meet the standards required for its use as a certified reference material .

Análisis De Reacciones Químicas

Types of Reactions

Normeperidine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms may be replaced under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions include various deuterated derivatives and metabolites, which are useful for analytical and research purposes .

Aplicaciones Científicas De Investigación

Normeperidine-d4 Hydrochloride is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of normeperidine.

Biology: In studies involving the metabolism of meperidine and its derivatives.

Medicine: For research into the pharmacokinetics and pharmacodynamics of opioid metabolites.

Industry: Used in forensic toxicology and drug testing to ensure accurate measurement of normeperidine levels

Mecanismo De Acción

Normeperidine-d4 Hydrochloride functions by mimicking the behavior of normeperidine in biological systems. It binds to opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering the perception of pain. The deuterium labeling does not significantly alter its pharmacological activity but allows for precise tracking and quantification in analytical studies .

Comparación Con Compuestos Similares

Similar Compounds

Normeperidine: The non-deuterated form, which is a metabolite of meperidine.

Meperidine: The parent compound, an opioid analgesic.

Deuterated Analogs: Other deuterated opioid metabolites used for similar analytical purposes

Uniqueness

Normeperidine-d4 Hydrochloride is unique due to its stable isotopic labeling, which provides enhanced accuracy in mass spectrometric analysis. This makes it an invaluable tool in research settings where precise quantification of normeperidine is required .

Propiedades

Fórmula molecular |

C14H20ClNO2 |

|---|---|

Peso molecular |

273.79 g/mol |

Nombre IUPAC |

ethyl 2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i10D2,11D2; |

Clave InChI |

BBWMASBANDIFMV-DEHBLRELSA-N |

SMILES isomérico |

[2H]C1(CC(CC(N1)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |

SMILES canónico |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)

![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)

![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)

![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)

![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)

![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)

![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)

![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)